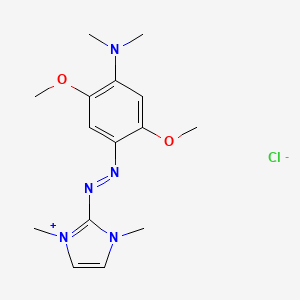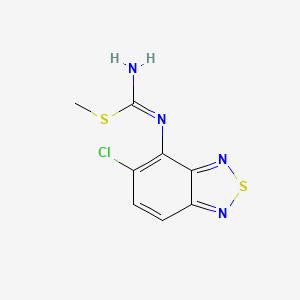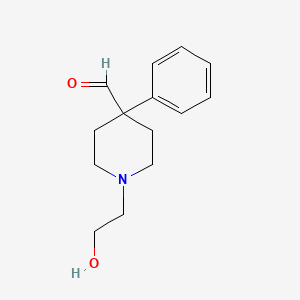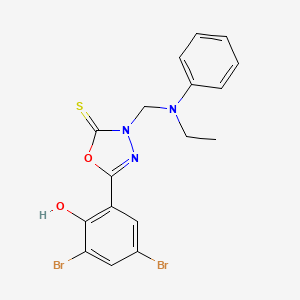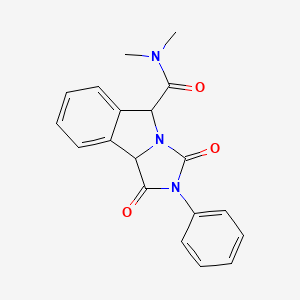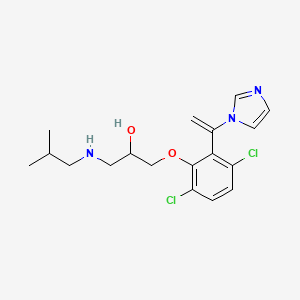
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol is a synthetic organic compound It is characterized by the presence of dichlorophenoxy, imidazolylvinyl, and isobutylamino groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol typically involves multiple steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to introduce chlorine atoms at the 2 and 5 positions.
Vinylation of the imidazole ring: The imidazole ring is vinylated using a suitable vinylating agent under controlled conditions.
Coupling of intermediates: The dichlorophenoxy intermediate is coupled with the vinylated imidazole under basic conditions to form the desired product.
Introduction of the isobutylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dichlorophenoxy)-3-(isobutylamino)-2-propanol: Lacks the imidazolylvinyl group.
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol: Lacks the isobutylamino group.
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(methylamino)-2-propanol: Contains a methylamino group instead of an isobutylamino group.
Uniqueness
The uniqueness of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
85127-77-1 |
|---|---|
Formule moléculaire |
C18H23Cl2N3O2 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(2-methylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-12(2)8-22-9-14(24)10-25-18-16(20)5-4-15(19)17(18)13(3)23-7-6-21-11-23/h4-7,11-12,14,22,24H,3,8-10H2,1-2H3 |
Clé InChI |
KTXUUEKZSODRCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



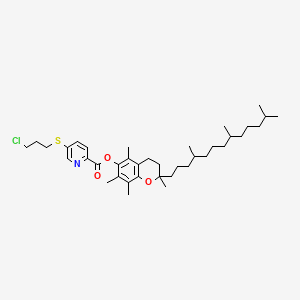
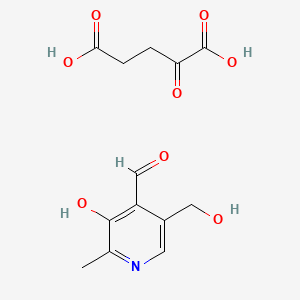
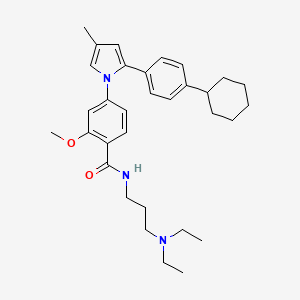
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
